molecular formula C11H8O2 B098230 2-(Furan-2-yl)benzaldehyde CAS No. 16191-32-5

2-(Furan-2-yl)benzaldehyde

Cat. No. B098230
Key on ui cas rn: 16191-32-5
M. Wt: 172.18 g/mol
InChI Key: BJGHSPJMFHHOCJ-UHFFFAOYSA-N
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Patent
US08772482B2

Procedure details

A microwave vial (20 ml) was charged with 2-formylphenylboronic acid (298 mg, 2.0 mmol), 2-bromo-furan (350 mg, 2.4 mmol) and 8 ml of acetonitrile. To this mixture was added 4 ml of aqueous sodium carbonate (1M), followed by 100 mg of dichlorobis-(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, the reaction mixture was extracted with ethylacetate. The organic layer was evaporated to provide a crude material, which was purified by ISCO to give 123 mg of 2-furan-2-yl-benzaldehyde (34% yield).
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1B(O)O)=[O:2].Br[C:13]1[O:14][CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(#N)C>[O:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH:1]=[O:2] |f:2.3.4,^1:26,45|

Inputs

Step One
Name
Quantity
298 mg
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Name
Quantity
350 mg
Type
reactant
Smiles
BrC=1OC=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
to provide a crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by ISCO

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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